Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate
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Overview
Description
Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, carboxyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate involves multiple steps. The initial step typically includes the formation of the core structure through a series of condensation reactions. The introduction of the carboxymethyl and amino groups is achieved through nucleophilic substitution reactions. The final step involves the neutralization of the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification steps such as crystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate undergoes various types of chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield amines.
Scientific Research Applications
Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate can be compared with other compounds that have similar functional groups and structures, such as:
- Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)acetate
- Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)propionate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C27H27N2NaO9S |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
sodium;2-[[5-[3-[3-[(carboxymethylamino)methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methylamino]acetate |
InChI |
InChI=1S/C27H28N2O9S.Na/c1-15-7-19(9-17(25(15)34)11-28-13-23(30)31)27(21-5-3-4-6-22(21)39(36,37)38-27)20-8-16(2)26(35)18(10-20)12-29-14-24(32)33;/h3-10,28-29,34-35H,11-14H2,1-2H3,(H,30,31)(H,32,33);/q;+1/p-1 |
InChI Key |
KWJIEINUUUGCEB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1O)CNCC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CNCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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